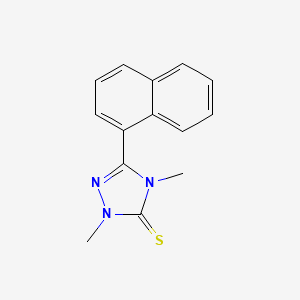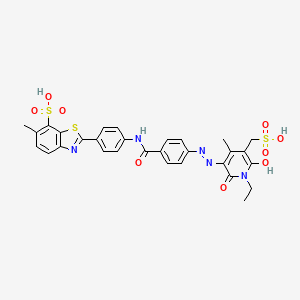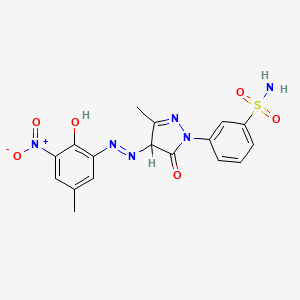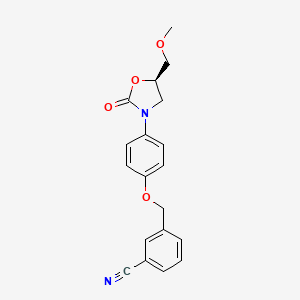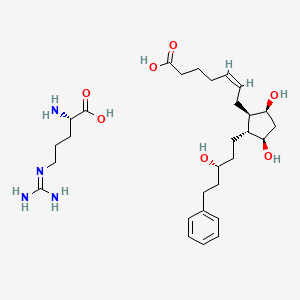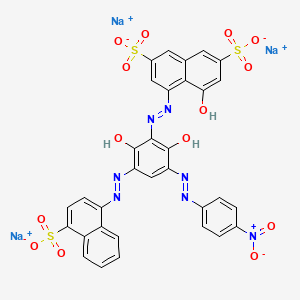
Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulphonato-1-naphthyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulphonato-1-naphthyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is a complex azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries, including textiles, food, and cosmetics, due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azo dyes typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. For Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulphonato-1-naphthyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate, the synthesis would involve multiple diazotization and coupling steps to introduce the various azo groups and substituents.
Industrial Production Methods
In an industrial setting, the production of such complex azo dyes would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would include steps for purification and isolation of the final product, such as filtration, crystallization, and drying.
Chemical Reactions Analysis
Types of Reactions
Azo compounds can undergo various chemical reactions, including:
Reduction: Azo groups can be reduced to amines using reducing agents like sodium dithionite.
Oxidation: Under certain conditions, azo compounds can be oxidized to form different products.
Substitution: Aromatic rings in azo compounds can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, zinc dust, and hydrochloric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Reduction: Amines.
Oxidation: Various oxidized aromatic compounds.
Substitution: Halogenated or nitrated azo compounds.
Scientific Research Applications
Chemistry
Azo dyes are used as pH indicators and in the synthesis of other complex organic compounds.
Biology
In biological research, azo dyes are used as staining agents to visualize cells and tissues under a microscope.
Medicine
Some azo compounds have been investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry
Azo dyes are extensively used in the textile industry for dyeing fabrics. They are also used in the food industry as colorants and in cosmetics for their vibrant colors.
Mechanism of Action
The mechanism of action of azo dyes involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The specific pathways and targets depend on the structure of the azo dye and the environment in which it is used.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Trisodium 4-((2,6-dihydroxy-3-((4-nitrophenyl)azo)-5-((4-sulphonato-1-naphthyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
Uniqueness
The uniqueness of this compound lies in its complex structure, which provides specific properties such as color stability, solubility, and reactivity. These properties make it suitable for specialized applications in various industries.
Properties
CAS No. |
81064-47-3 |
|---|---|
Molecular Formula |
C32H18N7Na3O14S3 |
Molecular Weight |
889.7 g/mol |
IUPAC Name |
trisodium;4-[[2,6-dihydroxy-3-[(4-nitrophenyl)diazenyl]-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H21N7O14S3.3Na/c40-27-14-20(55(48,49)50)12-16-11-19(54(45,46)47)13-24(29(16)27)35-38-30-31(41)25(36-33-17-5-7-18(8-6-17)39(43)44)15-26(32(30)42)37-34-23-9-10-28(56(51,52)53)22-4-2-1-3-21(22)23;;;/h1-15,40-42H,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |
InChI Key |
DCMDMLUMPRMKBM-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C(=C(C(=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


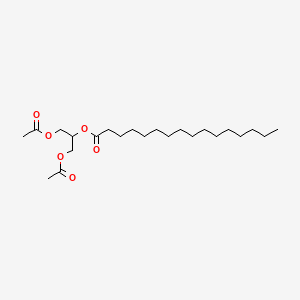

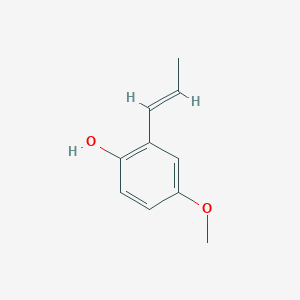

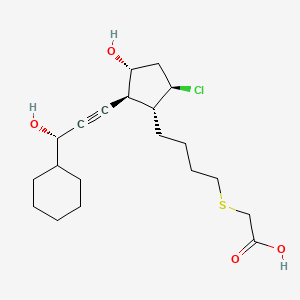
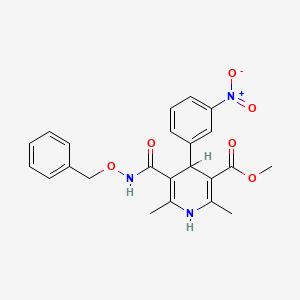
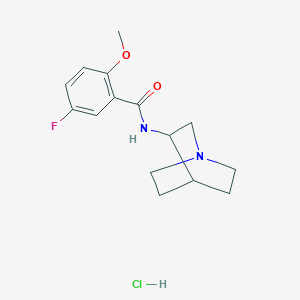
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)
